Lonazolac is classified under the category of pyrazole derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. The compound is synthesized from various precursors through established chemical reactions. Its structure and activity have been the subject of numerous studies aimed at enhancing its therapeutic efficacy and reducing side effects associated with traditional NSAIDs .
The synthesis of Lonazolac typically involves several key methods:
These methods provide a framework for synthesizing Lonazolac and its analogues, allowing for structural modifications that can improve selectivity and potency against COX-2.
Lonazolac has a distinct molecular structure characterized by a pyrazole ring substituted with various functional groups that contribute to its biological activity. The general formula for Lonazolac can be represented as CHNO. Key structural features include:
The precise arrangement of atoms in Lonazolac plays a crucial role in its interaction with enzyme active sites, which is critical for its anti-inflammatory action .
Lonazolac undergoes several chemical reactions that are pivotal for its synthesis and modification:
These reactions are essential not only for synthesizing Lonazolac but also for developing new analogues with improved therapeutic indices.
The mechanism of action of Lonazolac primarily involves its selective inhibition of COX-2, an enzyme responsible for the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain. By inhibiting COX-2, Lonazolac reduces the production of pro-inflammatory mediators without significantly affecting COX-1, which protects gastric mucosa. This selectivity is crucial in minimizing gastrointestinal side effects commonly seen with non-selective NSAIDs .
Molecular docking studies have shown that modifications to Lonazolac's structure can enhance its binding affinity to COX-2, further validating its potential as a safer alternative in pain management therapies .
Lonazolac exhibits several notable physical and chemical properties:
These properties influence both the formulation of Lonazolac for therapeutic use and its behavior in biological systems .
Lonazolac is primarily utilized in pharmacology as an anti-inflammatory agent. Its selective inhibition of COX-2 makes it particularly valuable in treating conditions such as:
Research continues into developing novel analogues of Lonazolac that may offer enhanced efficacy or reduced side effects compared to existing NSAIDs. These studies focus on modifying the compound's structure to improve its pharmacokinetic properties while maintaining or enhancing its anti-inflammatory activity .
Lonazolac (chemical name: 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid) is a 1,3,4-trisubstituted pyrazole derivative. Its IUPAC systematic name classifies it as an acetic acid functionalized at the 4-position of the central pyrazole ring, which bears a 4-chlorophenyl group at position 3 and a phenyl group at position 1. The calcium salt form (Lonazolac Calcium, CAS# 75821-71-5) is a common pharmaceutical formulation, where two lonazolac anions associate with a Ca²⁺ cation, resulting in the molecular formula C₃₄H₂₆Cl₂CaN₄O₄ and a molecular weight of 663.57 g/mol [5] [9]. The canonical SMILES representation is C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O
, which encodes the connectivity of its aromatic rings and functional groups [9] [10].
Lonazolac exhibits distinct physicochemical properties critical for drug absorption and bioavailability:
Table 1: Key Physicochemical Properties of Lonazolac
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₇H₁₃ClN₂O₂ | Neutral compound |
Molecular Weight | 312.7 g/mol | — |
pKa | 4.33 | Acidic dissociation |
log P (Partition coeff.) | 3.6 | Octanol-water system |
Melting Point | 150.5°C | Solid state |
Solubility | Soluble in DMSO | Calcium salt form |
The synthesis of lonazolac begins with the Vilsmeier-Haack formylation of 1-phenyl-3-(4-chlorophenyl)pyrazole to yield 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Subsequent Knoevenagel condensation with malonic acid derivatives introduces the acetic acid moiety, followed by hydrolysis and decarboxylation to form the final product. Modifications focus on:
Structural analogs of lonazolac exhibit enhanced selectivity for cyclooxygenase-2 (COX-2) and reduced ulcerogenic effects:
Table 2: Bioactivity Profile of Key Lonazolac Derivatives
Derivative | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Anti-inflammatory ED₅₀ (mg/kg) | Ulcer Index |
---|---|---|---|---|
Lonazolac | Not reported | Non-selective | Not applicable | High |
14c | 0.60 | 9.22 | 50.43 (µmol/kg) | 3.72 |
15c | 0.059 | 98.71 | 8.22 | 1.22 |
2b | 0.60 | 9.31 | Not reported | 2.4 |
Celecoxib | 0.22 | 13.65 | 40.39 | 3.02 |
Mechanistic Insights: Docking studies reveal that sulfonamide/sulfonyl groups in derivatives form hydrogen bonds with COX-2’s Val523 and Ser353, mimicking celecoxib’s binding mode. Bulkier 4-substituents (e.g., benzyloxy groups) enhance selectivity by sterically excluding the compounds from the narrower COX-1 active site [1] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: